molecular formula C11H9NO6 B2488782 (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid CAS No. 869472-63-9

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid

Cat. No.: B2488782
CAS No.: 869472-63-9
M. Wt: 251.194
InChI Key: MCPJKEKUWWGPCL-OWOJBTEDSA-N
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Description

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound characterized by a benzodioxin ring substituted with a nitro group and a propenoic acid moiety

Properties

IUPAC Name

(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPJKEKUWWGPCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate aldehyde under acidic conditions.

    Propenoic Acid Moiety Addition: The final step involves the addition of the propenoic acid moiety through a Heck reaction, where the nitro-substituted benzodioxin is coupled with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and Heck coupling reactions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the benzodioxin ring.

Scientific Research Applications

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid: shares structural similarities with other nitro-substituted benzodioxin derivatives and propenoic acid compounds.

    Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar functional group arrangement but different core structure.

Uniqueness

    Structural Features: The combination of a benzodioxin ring with a nitro group and a propenoic acid moiety is unique and contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H9NO6
  • Molecular Weight : 249.19 g/mol
  • IUPAC Name : (2E)-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid

Research indicates that compounds similar to (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid exhibit various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The compound has been evaluated for its ability to inhibit lipid peroxidation. Studies show that derivatives of benzodioxin can significantly reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities .
  • Calcium Antagonist Properties : Some related compounds have demonstrated calcium channel blocking effects comparable to established calcium antagonists like flunarizine. This property may contribute to their efficacy in treating cardiovascular diseases .
  • Hypolipidemic Effects : In vivo studies have shown that certain derivatives can lower lipid levels in animal models, suggesting a potential role in managing dyslipidemia and related metabolic disorders .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound 25Lipid Peroxidation Inhibitor5
Compound 36Calcium Antagonist10
Compound 21Hypolipidemic Agent15

Case Studies

Several studies have explored the biological effects of related compounds:

  • Inhibition of LDL Peroxidation : A study demonstrated that certain derivatives were between 5 to >45 times more effective than probucol in inhibiting LDL oxidation, which is critical in atherosclerosis development .
  • Calcium Channel Blockade : Experimental models showed that compounds with similar structures to (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid exhibited calcium antagonistic properties that could be beneficial in treating hypertension .
  • Hypolipidemic Activity in Mice : In a mouse model, compound 36 was administered at doses of 100 and 300 mg/kg and resulted in significant reductions in serum cholesterol levels .

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